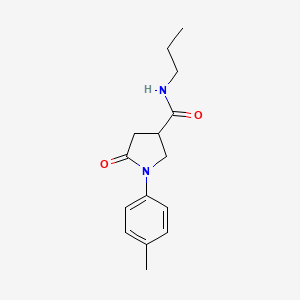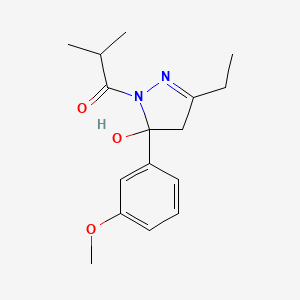
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a chemical compound that belongs to the family of pyrrolidine carboxamides. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the synthesis of prostaglandins, which are known to be involved in inflammation and pain. It may also act by modulating the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide exhibits anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the levels of certain cytokines and chemokines, which are involved in the inflammatory response. In addition, this compound has been shown to exhibit herbicidal activity by inhibiting the growth of certain plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its ability to form stable complexes with various drugs, which may enhance their efficacy and reduce their toxicity. Another advantage is its potential use as a plant growth regulator and herbicide. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One direction is the investigation of its potential as a drug delivery system for various drugs. Another direction is the exploration of its potential as a plant growth regulator and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be achieved through various methods. One of the most commonly used methods is the reaction between 3-hydroxypropylamine and phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and pyrrolidine to obtain N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Other methods such as the reaction between phenylacetic acid and 3-hydroxypropylamine in the presence of a coupling agent can also be used.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, N-(3-hydroxypropyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential as a plant growth regulator and herbicide. In materials science, this compound has been investigated for its potential use as a corrosion inhibitor and as a component in the synthesis of polymers.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-8-4-7-15-14(19)11-9-13(18)16(10-11)12-5-2-1-3-6-12/h1-3,5-6,11,17H,4,7-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGTXYCRVNKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)


![methyl N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]glycinate](/img/structure/B5131593.png)


![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)

